molecular formula C19H11ClN2O3 B5126536 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B5126536
M. Wt: 350.8 g/mol
InChI Key: LPURLWDRQMJAGD-UHFFFAOYSA-N
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Description

2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a synthetic pyranochromene derivative of significant interest in medicinal chemistry and biochemical research. This compound is a key member of the 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile family, which is typically synthesized via a one-pot, multi-component reaction of an aldehyde, malononitrile, and 4-hydroxycoumarin . These derivatives have demonstrated a broad spectrum of promising biological activities. Scientific studies on closely related analogs highlight their potent antiproliferative effects against various human cancer cell lines . The specific biological profile is highly dependent on the substituent on the phenyl ring; for instance, a compound with a 3,5-dibromo-4-methoxyphenyl group showed notable activity against HT-29 colon carcinoma cells (IC₅₀ = 0.5 μM), while a 3-pentafluorothiophenyl derivative was highly active against HCT-116 p53⁻/⁻ cells (IC₅₀ = 0.04 μM) . The mechanism of action for this chemical class includes microtubule disruption, centrosome de-clustering, and induction of G2/M cell cycle arrest , leading to apoptosis in cancer cells . Furthermore, these compounds have shown anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors need to grow . Beyond their direct anticancer effects, research into similar pyranochromenes provides insight into their interactions with biomolecules. Studies on a 4-chlorophenyl analog revealed that it can bind to calf thymus DNA (ctDNA) via a groove-binding mode rather than intercalation, with a binding constant (Kb) in the order of 10³ M⁻¹ . This non-intercalative binding is characterized by hyperchromic shifts in UV-Vis spectroscopy without significant wavelength shifts, and is corroborated by viscosity measurements and competitive binding assays with methylene blue . This product is intended for research purposes only . It is not approved for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPURLWDRQMJAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction. This reaction involves the following steps:

    Reactants: 4-hydroxy-2H-chromen-2-one, 3-chlorobenzaldehyde, and malononitrile.

    Catalyst: Piperidine.

    Solvent: Ethanol.

    Conditions: The reaction mixture is heated under reflux or subjected to microwave irradiation to accelerate the reaction.

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyranochromene derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate starting materials under specific conditions. The structural elucidation is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular framework and functional groups present.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. For instance:

  • In vitro Studies : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent.
  • Mechanism of Action : The presence of the pyranochromene structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound has been extensively evaluated:

  • Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). The efficacy is often compared to standard chemotherapeutic agents like Doxorubicin.
  • Mechanisms : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Analysis of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialModerate to HighEffective against Gram-positive/negative bacteria with MIC values indicating efficacy.
AnticancerHighSignificant cytotoxicity observed in multiple cancer cell lines; comparable to established drugs.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of pyranochromenes, including this compound. Results indicated that this compound exhibited superior inhibition against Staphylococcus aureus and Escherichia coli compared to other derivatives .
  • Cytotoxicity Evaluation : In a comparative study assessing the cytotoxic effects on different cancer cell lines, this compound demonstrated IC50 values lower than those of traditional chemotherapeutics in certain cases, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves several molecular targets and pathways:

    Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells.

    Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrano[3,2-c]chromene derivatives differ primarily in substituents at position 4 of the pyran ring. These modifications critically influence physicochemical properties, binding interactions, and bioactivity. Below is a comparative analysis:

Substituent-Driven Variations in Physicochemical Properties
Compound (Position 4 Substituent) Melting Point (°C) IR (C≡N Stretch, cm⁻¹) $ ^1H $ NMR (Key Signals, δ ppm) Reference
3-Chlorophenyl (Target Compound) Not reported ~2190–2209 Aromatic H: 7.4–7.9; Pyran H: 4.9–5.0
4-Chlorophenyl (4-CC) 270–273 2201 Aromatic H: 7.43–7.88; Pyran H: 4.95
3-Hydroxyphenyl (3-HC) 258–260 2203 Aromatic H: 6.7–7.5; -OH: 9.2
4-Methoxyphenyl 245–247 2192 OCH₃: 3.72; Aromatic H: 6.8–7.9
3-Nitrophenyl (4f) 260–264 2193 NO₂: 8.09 (s); Aromatic H: 7.22–7.94

Key Observations :

  • Chlorophenyl vs.
  • Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted derivatives (e.g., 4f) exhibit lower melting points (~260–264°C) compared to chlorophenyl analogs (~270°C), likely due to reduced crystal packing efficiency .
DNA-Binding Affinity
Compound Binding Constant ($ K_b $, M⁻¹) Binding Mode Reference
3-Chlorophenyl Not reported Likely groove binding
4-Chlorophenyl (4-CC) $ 1.2 \times 10^3 $ Non-intercalative
3-Hydroxyphenyl (3-HC) $ 3.6 \times 10^3 $ Hydrogen bonding/van der Waals

Analysis :

  • The 3-chlorophenyl analog may exhibit intermediate affinity, though experimental data is lacking.
Pharmacological Activities
Compound (Substituent) Activity (IC₅₀ or EC₅₀) Mechanism Reference
3-Chlorophenyl Not reported Hypothesized RT inhibition
1-Naphthyl (Anti-HIV) EC₅₀: 2.1–8.7 µM HIV-1 reverse transcriptase inhibition
4-(Fluoromethylpyridinyl) (AMPC) IC₅₀: 0.5 µM (TFF3 inhibition) Promotes TFF3 monomer degradation
3,4-Dimethoxyphenyl (Anticancer) IC₅₀: 12 µM Apoptosis induction in breast cancer

Insights :

  • Anti-HIV Activity : The 1-naphthyl derivative shows potent anti-HIV activity (EC₅₀: 2.1 µM), attributed to its bulky aromatic group enhancing hydrophobic interactions with reverse transcriptase .
  • TFF3 Inhibition : AMPC’s fluoromethylpyridinyl group optimizes steric and electronic effects for TFF3 binding, making it 10x more potent than methoxy-substituted analogs .

Biological Activity

2-Amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique chromene structure, characterized by a fused benzene and pyran ring system, along with various functional groups that contribute to its reactivity and biological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN2O3C_{16}H_{12}ClN_2O_3 with a molecular weight of approximately 316.73 g/mol. The structure includes an amino group, a chlorophenyl moiety, an oxo group, and a carbonitrile group, which are pivotal in defining its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets:
The amino and carbonitrile groups may interact with various enzymes and receptors in the body, leading to modulation of cellular processes.

2. Biochemical Pathways:
Similar compounds have been shown to affect multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation.

3. Structure-Activity Relationship (SAR):
The presence of specific functional groups significantly influences the biological activity of the compound. For instance, the chlorophenyl moiety may enhance the compound's reactivity and biological efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that compounds within the chromene class exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • Mechanism: These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. The presence of the chlorophenyl ring is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes. For instance:

  • Efficacy: Research demonstrated that chromene derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant properties of this compound can be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing diseases related to oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study 1AnticancerSignificant growth inhibition in various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity .
Study 2AntimicrobialBroad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Study 3Structure-Activity RelationshipsModifications to the chlorophenyl or oxo groups can enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-(3-chlorophenyl)-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a one-pot, three-component reaction involving 4-hydroxycoumarin, malononitrile, and 3-chlorobenzaldehyde. Catalysts like L-proline-modified Zr-based MOFs (Basu-proline) in ethanol under reflux (5–6 hours) achieve yields >85% . Alternative nanocatalysts, such as porous copper oxide, reduce reaction times to 20–30 minutes with yields ~82% . Key variables include solvent choice (ethanol/DMF), catalyst loading (5–20 mg), and temperature control (reflux vs. room temperature).

Q. How is structural characterization performed for this compound, and what spectral markers are critical for validation?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm nitrile (–CN) stretch at ~2195 cm⁻¹, carbonyl (C=O) at ~1700–1730 cm⁻¹, and NH₂ vibrations at ~3300–3400 cm⁻¹ .
  • NMR : Key signals include a singlet for the pyran ring CH (δ 4.4–4.5 ppm in 1^1H NMR) and aromatic protons (δ 6.5–7.9 ppm). 13^{13}C NMR shows nitrile carbons at ~114–117 ppm and carbonyl carbons at ~160–172 ppm .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak at m/z 385.200 (calculated for C19_{19}H10_{10}Cl2_2N2_2O3_3) .

Q. What crystallization techniques are effective for obtaining single crystals suitable for X-ray diffraction?

  • Procedure : Slow evaporation of a 1:1 ethanol/acetic acid mixture yields co-crystals with acetic acid. For X-ray analysis, use SHELXL for refinement, with hydrogen-bonded networks (e.g., N–H⋯O interactions) stabilizing the crystal lattice .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3-Cl vs. 4-Cl) modulate biological activity in pyrano-chromene derivatives?

  • SAR Insights : The 3-chlorophenyl group enhances anti-HIV-1 activity (EC50_{50} <10 μM) compared to 4-chloro analogs, likely due to improved hydrophobic interactions with reverse transcriptase pockets . Replacements with electron-withdrawing groups (e.g., –NO2_2) reduce potency, while methoxy groups improve solubility but decrease target binding .

Q. What computational or experimental approaches resolve contradictions in reported anticancer mechanisms of action?

  • Strategies :

  • Docking Studies : Model interactions with TFF3 (dimeric inhibitor AMPC) to predict degradation pathways .
  • Pathway Analysis : Use transcriptomics to verify modulation of PI3K/AKT and JAK/STAT3 signaling, as observed in ER+ breast cancer models .
  • In Vitro Validation : Compare cytotoxicity across cell lines (e.g., MCF-7 vs. LO2) to differentiate selective vs. off-target effects .

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?

  • Crystallographic Analysis : The pyran ring adopts a flattened boat conformation, with intermolecular N–H⋯N and N–H⋯O bonds forming R_2$$^2(12) motifs. Solvent inclusion (e.g., ethanol) disrupts packing, improving solubility but reducing thermal stability .

Q. What catalytic systems address low yields in scaling reactions with sterically hindered aldehydes?

  • Solutions : Use CuI/DMF systems for click chemistry modifications, enabling triazole ring incorporation (yields 75–80%) despite steric bulk . Microwave-assisted synthesis reduces side reactions for electron-deficient aldehydes (e.g., 3-nitro derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.